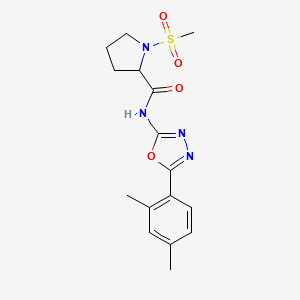

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at the 5-position. The oxadiazole is linked to a pyrrolidine-2-carboxamide scaffold modified with a methylsulfonyl group at the 1-position. Its molecular formula is C₁₇H₂₀N₄O₃S, with a molecular weight of 384.43 g/mol. Structural analogs often vary in heterocyclic cores, substituent patterns, or appended functional groups, leading to divergent physicochemical and biological properties.

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-10-6-7-12(11(2)9-10)15-18-19-16(24-15)17-14(21)13-5-4-8-20(13)25(3,22)23/h6-7,9,13H,4-5,8H2,1-3H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGXUOPXKXXCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 316.36 g/mol. The structure features an oxadiazole ring and a pyrrolidine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₄O₄S |

| Molecular Weight | 316.36 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)C1=NN=C(O1)C(=O)N(C(=O)C)S(=O)(=O)C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate key biological pathways involved in inflammation, cancer progression, and microbial resistance.

Anticancer Activity

Research has indicated that compounds with oxadiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways . The specific mechanism involves binding to the target proteins and disrupting their function, leading to cell death.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it effective in lower concentrations.

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and Jurkat). The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

- Antimicrobial Study : In another study focused on its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer effects . Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory properties . It may modulate inflammatory cytokines and enzymes, providing potential therapeutic benefits in conditions like arthritis or chronic inflammation .

Polymer Synthesis

The unique structure of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide allows it to be used in the synthesis of advanced materials. It can serve as a building block for polymers that exhibit enhanced conductivity or fluorescence properties .

Coatings and Composites

Due to its chemical stability and interaction with various substrates, this compound can be incorporated into coatings and composites to improve their mechanical properties and resistance to environmental degradation .

Pesticide Development

The compound's biological activity extends to agrochemicals where it can be utilized as a precursor for the synthesis of novel pesticides. Its ability to target specific pests while minimizing harm to beneficial organisms makes it an attractive candidate for sustainable agricultural practices .

Herbicides

Research suggests that derivatives of this compound may also function as herbicides, effectively controlling weed populations without adversely affecting crop yields .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Investigation of Antimicrobial Properties

Another investigation highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for both types of bacteria, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Thiazole Hybrid Scaffolds

Compounds 7c–7f () share the 1,3,4-oxadiazole core but incorporate a thiazole ring and thiourea linker instead of the pyrrolidine-sulfonyl moiety. Key differences include:

- Substituents: 7c–7f feature 2-amino-1,3-thiazol-4-ylmethyl and substituted phenyl groups (e.g., 3-methyl, 4-methyl, 2,4-dimethyl).

- Linkage : A sulfanylpropanamide bridge replaces the direct pyrrolidine-oxadiazole linkage.

- Molecular Weight : 375–389 g/mol (vs. 384.43 g/mol for the target compound).

- Melting Points : 134–178°C (indicating moderate crystallinity) .

Table 1: Comparison with Oxadiazole-Thiazole Hybrids

The target compound’s pyrrolidine-sulfonyl group likely increases solubility compared to 7c–7f, which contain a lipophilic thiourea linker.

Thiadiazole-Based Analogues

The compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () replaces oxadiazole with a 1,3,4-thiadiazole ring. Notable distinctions:

- Heterocycle : Thiadiazole (sulfur-containing) vs. oxadiazole (oxygen-containing).

- Substituents : 4-Fluorophenyl and isopropyl groups (vs. 2,4-dimethylphenyl and methylsulfonyl).

- Functional Groups : A 5-oxopyrrolidine carboxamide (vs. methylsulfonyl-pyrrolidine).

Tetrazole and Triazole Derivatives

Compounds from –5 feature tetrazole or triazole cores instead of oxadiazole:

Key Structural Differences :

- Heterocycle Electronic Properties : Tetrazoles and triazoles are more electron-rich than oxadiazoles, influencing reactivity and intermolecular interactions.

- Bioactivity : Tetrazole/triazole derivatives in –5 exhibit plant-growth-regulating effects, suggesting the target compound’s oxadiazole-pyrrolidine scaffold may confer distinct pharmacological or agrochemical properties .

Physicochemical and Bioactivity Trends

- Lipophilicity : The 2,4-dimethylphenyl group in the target compound may enhance membrane permeability compared to single-methyl or halogenated analogs (e.g., 4-fluorophenyl in ).

- Solubility : Methylsulfonyl groups improve aqueous solubility relative to thiourea-linked compounds ().

- Thermal Stability : Higher melting points in oxadiazole-thiazole hybrids (178°C for 7e) suggest greater crystallinity than the target compound, though data for the latter is unavailable .

Q & A

Q. What are the critical parameters for synthesizing this compound with high purity?

The synthesis of this compound requires precise control of reaction conditions, including temperature (80–100°C for oxadiazole cyclization), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the final product. Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation .

Example Optimization Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization efficiency |

| Solvent | DMF/THF | Enhances solubility of intermediates |

| Reaction Time | 6–8 hours | Prevents over-oxidation |

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of 1H/13C NMR (in DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS) is critical. Key NMR signals include:

Q. How can computational methods accelerate reaction design for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking evaluates binding affinity to biological targets. Tools like Gaussian or ORCA optimize reaction conditions (e.g., solvent effects, activation energy) before lab experimentation. ICReDD’s integrated computational-experimental approach reduces trial-and-error cycles by 30–50% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields under identical conditions?

Contradictions may arise from trace impurities in reagents or solvent hydration. Use Design of Experiments (DoE) to isolate variables:

- Factorial design tests interactions between temperature, solvent purity, and catalyst loading.

- Response surface methodology (RSM) identifies non-linear relationships (e.g., pH vs. cyclization efficiency). Cross-validate results with in situ FT-IR or Raman spectroscopy to monitor intermediate stability .

Q. What strategies improve the bioactivity profile of this compound against kinase targets?

Structural analogs with enhanced activity often modify the oxadiazole or pyrrolidine moieties. For example:

- Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to increase binding affinity.

- Replace methylsulfonyl with trifluoromethanesulfonyl for improved metabolic stability. Molecular dynamics simulations (MD) assess conformational flexibility in binding pockets, guiding rational design .

Q. How should researchers analyze contradictory data in biological assays?

Conflicting results (e.g., IC50 variability) may stem from assay conditions (pH, serum concentration) or compound aggregation. Mitigation steps:

- Validate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Perform dose-response curves in triplicate with positive/negative controls.

- Use dynamic light scattering (DLS) to detect colloidal aggregation artifacts .

Data Contradiction Analysis

Q. Why do melting point values vary across studies?

Variations arise from differences in crystallization solvents (e.g., ethanol vs. acetonitrile) or polymorph formation. Standardize recrystallization protocols and characterize polymorphs via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) . Purity >98% (HPLC) is required for reproducible thermal data .

Methodological Recommendations

- Synthetic Challenges : Optimize oxadiazole formation using dehydrating agents (POCl3 or Burgess reagent) under inert atmospheres to prevent hydrolysis .

- Biological Evaluation : Pair in vitro kinase assays with in silico ADMET predictions (e.g., SwissADME) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.